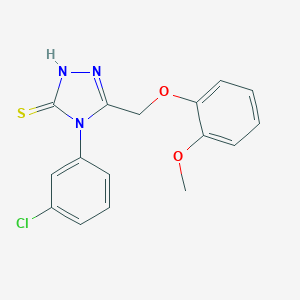
2,4-Dihydro-4-(3-chlorophenyl)-5-((2-methoxyphenoxy)methyl)-3H-1,2,4-triazole-3-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dihydro-4-(3-chlorophenyl)-5-((2-methoxyphenoxy)methyl)-3H-1,2,4-triazole-3-thione, also known as CGP 7930, is a chemical compound that has been extensively studied for its potential therapeutic effects. It belongs to the class of triazolethiones and has been found to have a wide range of biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 2,4-Dihydro-4-(3-chlorophenyl)-5-((2-methoxyphenoxy)methyl)-3H-1,2,4-triazole-3-thione 7930 involves the modulation of GABA receptors. Specifically, it has been found to act as a negative allosteric modulator of the GABA-A receptor, which leads to a decrease in the inhibitory effects of GABA on neuronal activity.
Biochemische Und Physiologische Effekte
2,4-Dihydro-4-(3-chlorophenyl)-5-((2-methoxyphenoxy)methyl)-3H-1,2,4-triazole-3-thione 7930 has been found to have a wide range of biochemical and physiological effects. It has been shown to increase anxiety-like behavior in animal models, as well as impair learning and memory. It has also been found to have anticonvulsant effects and to modulate the activity of the hypothalamic-pituitary-adrenal axis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 2,4-Dihydro-4-(3-chlorophenyl)-5-((2-methoxyphenoxy)methyl)-3H-1,2,4-triazole-3-thione 7930 is its ability to modulate GABA receptors, which makes it a useful tool for studying the role of these receptors in various physiological and pathological processes. However, one limitation of 2,4-Dihydro-4-(3-chlorophenyl)-5-((2-methoxyphenoxy)methyl)-3H-1,2,4-triazole-3-thione 7930 is its potential to have off-target effects, which can complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several potential future directions for research on 2,4-Dihydro-4-(3-chlorophenyl)-5-((2-methoxyphenoxy)methyl)-3H-1,2,4-triazole-3-thione 7930. One area of interest is the development of more selective modulators of GABA receptors, which could help to minimize off-target effects. Another area of interest is the use of 2,4-Dihydro-4-(3-chlorophenyl)-5-((2-methoxyphenoxy)methyl)-3H-1,2,4-triazole-3-thione 7930 in combination with other drugs, which could lead to synergistic effects and improved therapeutic outcomes. Finally, there is a need for further research on the long-term effects of 2,4-Dihydro-4-(3-chlorophenyl)-5-((2-methoxyphenoxy)methyl)-3H-1,2,4-triazole-3-thione 7930, particularly with regard to its potential for neurotoxicity.
Synthesemethoden
The synthesis of 2,4-Dihydro-4-(3-chlorophenyl)-5-((2-methoxyphenoxy)methyl)-3H-1,2,4-triazole-3-thione 7930 involves the reaction between 3-chlorobenzylamine and 2-methoxyphenol in the presence of sodium hydride. This is followed by a reaction with thiosemicarbazide and triethyl orthoformate to yield the final product.
Wissenschaftliche Forschungsanwendungen
2,4-Dihydro-4-(3-chlorophenyl)-5-((2-methoxyphenoxy)methyl)-3H-1,2,4-triazole-3-thione 7930 has been extensively studied for its potential therapeutic applications. It has been found to have a wide range of effects on the central nervous system, including the modulation of GABA receptors. It has also been studied for its potential use in the treatment of anxiety, depression, and other neurological disorders.
Eigenschaften
CAS-Nummer |
107952-07-8 |
|---|---|
Produktname |
2,4-Dihydro-4-(3-chlorophenyl)-5-((2-methoxyphenoxy)methyl)-3H-1,2,4-triazole-3-thione |
Molekularformel |
C16H14ClN3O2S |
Molekulargewicht |
347.8 g/mol |
IUPAC-Name |
4-(3-chlorophenyl)-3-[(2-methoxyphenoxy)methyl]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C16H14ClN3O2S/c1-21-13-7-2-3-8-14(13)22-10-15-18-19-16(23)20(15)12-6-4-5-11(17)9-12/h2-9H,10H2,1H3,(H,19,23) |
InChI-Schlüssel |
VHCPYLFPJVZPKC-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1OCC2=NNC(=S)N2C3=CC(=CC=C3)Cl |
Kanonische SMILES |
COC1=CC=CC=C1OCC2=NNC(=S)N2C3=CC(=CC=C3)Cl |
Andere CAS-Nummern |
107952-07-8 |
Synonyme |
2,4-Dihydro-4-(3-chlorophenyl)-5-((2-methoxyphenoxy)methyl)-3H-1,2,4-t riazole-3-thione |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



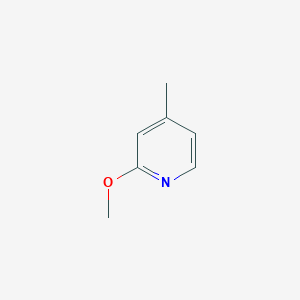

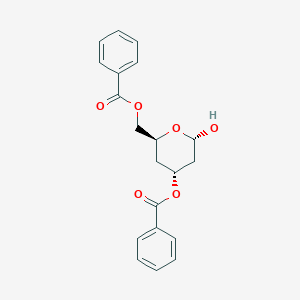
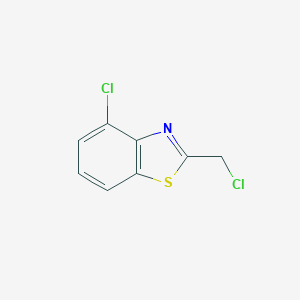
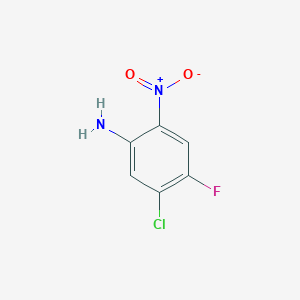
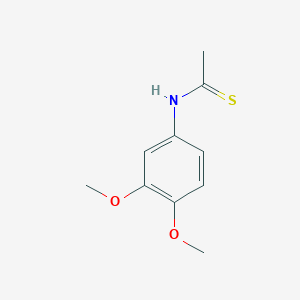
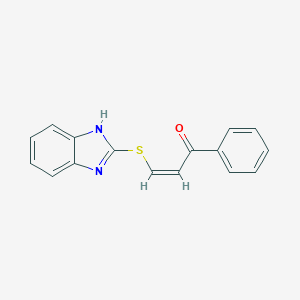

![methyl 3-methyl-2-[[(Z)-2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]-3-phenylprop-2-enoyl]amino]butanoate](/img/structure/B11751.png)
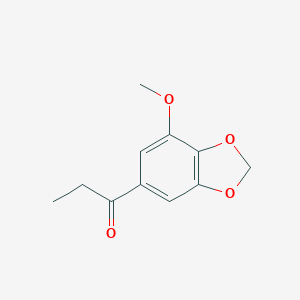
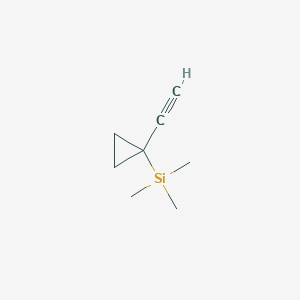
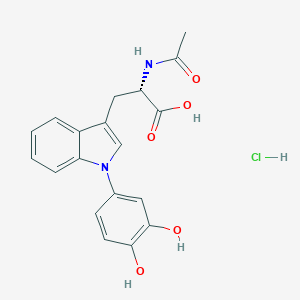
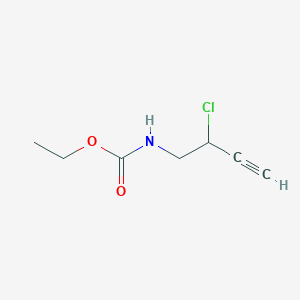
![1-(Phenylsulfonyl)-1H-pyrrolo[3,2-C]pyridine-2-carbaldehyde](/img/structure/B11758.png)